molecular formula C24H30F2O6S B589176 Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate CAS No. 948566-12-9

Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate

Cat. No.: B589176
CAS No.: 948566-12-9
M. Wt: 484.6 g/mol
InChI Key: DNPGNKRLBBLSLN-CQRCZTONSA-N
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Description

Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate (CAS 948566-12-9) is a synthetic corticosteroid derivative structurally related to fluticasone propionate. Its molecular formula is C₂₄H₃₀F₂O₆S, with a molecular weight of 484.55 g/mol . Key features include:

  • Structural modifications: A sulfenic acid group at the 17β-carbonyl position and a propionate ester at the 17α-position, distinguishing it from other fluticasone derivatives .
  • Applications: Primarily used in laboratory research for pharmacokinetic studies and as a reference standard in analytical chemistry .
  • Stability: Stable under acidic conditions but degrades under alkaline conditions and UV light, forming 1,4-diene derivatives .

Analytical characterization methods include LC-MS/MS (limit of quantification: 10.3 pg/mL) for biomarker detection in urine and NMR (δ 5.7–6.1 ppm for 1,4-diene protons) for structural confirmation .

Properties

CAS No.

948566-12-9

Molecular Formula

C24H30F2O6S

Molecular Weight

484.6 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-hydroxysulfanylcarbonyl-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C24H30F2O6S/c1-5-19(29)32-24(20(30)33-31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28,31H,5,8,10-11H2,1-4H3/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1

InChI Key

DNPGNKRLBBLSLN-CQRCZTONSA-N

SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SO

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SO

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SO

Synonyms

(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbo(thioperoxoic) Acid;  Fluticasone EP Impurity B; 

Origin of Product

United States

Preparation Methods

Reaction Scheme

Compound IIAgNO3,SelectfluorH2O/AcetoneFluticasone 17β-carbonylsulfenic acid 17-propionate (I)\text{Compound II} \xrightarrow[\text{AgNO}3, \text{Selectfluor}]{\text{H}2\text{O/Acetone}} \text{Fluticasone 17β-carbonylsulfenic acid 17-propionate (I)}

Key Parameters

ParameterSpecification
CatalystAgNO₃ (1:0.3–1 molar ratio to substrate)
Fluorinating agentSelectfluor (1:2.2–4.4 molar ratio)
SolventH₂O/Acetone or H₂O/Acetonitrile (1:1)
Temperature25–55°C
Reaction time5–8 hours (TLC monitoring)
Yield85–92%
Purity (HPLC)>95%

Mechanistic Insights

  • Decarboxylation : The silver catalyst facilitates the removal of CO₂ from the 17β-carboxylic acid precursor.

  • Fluorine insertion : Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) acts as an electrophilic fluorinating agent, replacing the carboxylate group with a sulfenic acid (-SOH) moiety.

  • Stereochemical control : The reaction preserves the (6S,8S,9R,10S,11S,13S,14S,16R,17R) configuration critical for glucocorticoid activity.

Green Chemistry Advancements

To address environmental concerns, recent methods prioritize atom economy and non-toxic reagents:

Fluorodecarboxylation Without Halogenated Reagents

A 2021 study demonstrated fluorodecarboxylation using KF and phase-transfer catalysts in butanone, achieving 99.3% yield with 97.43% purity. This method eliminates CH2FBr and reduces waste generation.

Solvent Optimization

Mixed aqueous-organic solvents (e.g., H₂O/Acetone) enhance solubility and reaction kinetics while minimizing volatile organic compound (VOC) emissions.

Analytical Validation and Impurity Profiling

Post-synthesis analysis ensures compliance with pharmacopeial standards:

HPLC Conditions (USP35)

ColumnL1 (C18, 4.6 mm × 25 cm)
Mobile phaseMethanol:Acetonitrile:Buffer (50:15:35)
DetectionUV at 239 nm
Retention time8.2–8.5 minutes

Structural Confirmation

  • NMR : 1H NMR^1\text{H NMR} (CDCl₃, 400 MHz) signals at δ 0.99 (d, J=7.2 Hz, 3H), 5.31–5.44 (m, 1H), and 6.36 (dd, J=9.2 Hz) confirm the sulfenic acid and propionate groups.

  • Mass spectrometry : Accurate mass 484.1731 (calc. for C₂₄H₃₀F₂O₆S).

Industrial-Scale Production Challenges

Despite methodological advances, scaling up requires addressing:

  • Catalyst recovery : Silver residues must be <1 ppm in final products.

  • Thermal stability : The sulfenic acid group is prone to oxidation, necessitating inert atmospheres during purification.

  • Regulatory compliance : Impurity thresholds (e.g., EP Impurity C ≤0.15%) demand rigorous process control .

Chemical Reactions Analysis

Types of Reactions

Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the type of reaction and reagents used .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Molecular Formula Key Substituents Primary Use Metabolic Pathway Stability Profile
Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate C₂₄H₃₀F₂O₆S 17β-Carbonylsulfenic acid, 17α-propionate Laboratory research, analytical standard CYP3A4-mediated hydrolysis (hypothesized) Acid-stable, UV-sensitive
Fluticasone Propionate C₂₅H₃₁F₃O₅S 17β-Propionate ester Asthma/COPD treatment (inhaled) CYP3A4 hydrolysis to 17β-carboxylic acid Stable in formulations, UV-degradable
Fluticasone Furoate C₂₇H₂₉F₃O₆S 17β-Furoate ester Allergic rhinitis (nasal spray) Hepatic esterase cleavage Enhanced lipophilidity for prolonged action
Beclomethasone Dipropionate C₂₈H₃₇ClO₇ 21-Chloro, 17α/17β-dipropionate Respiratory inflammation Ester hydrolysis to beclomethasone Labile in alkaline conditions
Clobetasol 17-Propionate C₂₅H₃₂ClFO₅ 21-Chloro, 17α-propionate Dermatological conditions (topical) Slow cutaneous metabolism High potency, systemic absorption risk

Pharmacological and Metabolic Insights

  • Receptor Binding :

    • This compound’s sulfenic acid group may alter glucocorticoid receptor (GR) binding compared to fluticasone propionate’s carboxylic acid metabolite. Studies suggest that 17β-carboxylic acid derivatives exhibit enhanced GR affinity due to hydrogen bonding interactions .
    • Clobetasol 17-Propionate demonstrates 30-fold higher GR binding than fluticasone derivatives, explaining its use in high-potency topical therapies .
  • Metabolism: Fluticasone Propionate is metabolized by CYP3A4 to Fluticasone 17β-Carboxylic Acid, a biomarker for adrenal insufficiency monitoring . In contrast, the sulfenic acid variant’s metabolic pathway remains understudied but may involve sulfoxide formation. Beclomethasone Dipropionate undergoes rapid hydrolysis to monoester and free alcohol forms, reducing systemic exposure .

Biological Activity

Fluticasone 17β-Carbonylsulfenic Acid 17-Propionate is a synthetic glucocorticoid derivative of fluticasone propionate, primarily recognized for its anti-inflammatory properties. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, biochemical pathways, and comparisons with similar compounds.

Target and Mode of Action

This compound functions as an agonist for glucocorticoid receptors. Upon binding to these receptors, it activates them, leading to the inhibition of nuclear factor kappa B (NF-κB), a critical transcription factor involved in inflammatory responses. This action results in the suppression of pro-inflammatory cytokines such as interleukins and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation and allergic reactions .

Biochemical Pathways

The compound influences several biochemical pathways through the modulation of gene expression related to inflammation. It has been shown to decrease the expression of genes involved in inflammatory processes, effectively reducing eosinophilia in lung tissues during allergic reactions .

Pharmacokinetics

Absorption and Distribution

This compound exhibits low bioavailability when administered intranasally and orally, similar to its parent compound fluticasone propionate. The intranasal bioavailability is reported to be less than 2%, while oral bioavailability is under 1% .

The volume of distribution is approximately 4.2 L/kg following intravenous administration, indicating extensive tissue distribution .

Metabolism and Elimination

The metabolism primarily occurs in the liver via cytochrome P450 enzymes, particularly CYP3A4. The compound is hydrolyzed at the carbonylsulfenic acid group, leading to inactive metabolites. The elimination half-life varies but is generally around 7.8 hours for intravenous administration .

Cellular Effects

This compound affects various cell types by modulating signaling pathways that regulate inflammation and immune responses. It has been observed to influence:

  • Eosinophils : Reduces eosinophil activation and migration to inflamed tissues.
  • Macrophages : Alters cytokine production profiles towards an anti-inflammatory state.
  • Epithelial Cells : Modulates mucus production and airway responsiveness in asthma models .

Research Findings

Case Studies

Several studies have evaluated the efficacy of fluticasone derivatives in clinical settings:

  • Asthma Management : In a randomized controlled trial involving asthmatic patients, fluticasone propionate demonstrated significant improvements in lung function metrics compared to placebo, with similar expectations for its carbonylsulfenic acid counterpart due to its structural similarities .
  • Allergic Rhinitis : A study assessing nasal spray formulations containing fluticasone showed rapid onset of action and sustained relief from symptoms of allergic rhinitis, supporting the potential use of this compound in similar formulations .

Comparison with Similar Compounds

Compound NameKey Features
Fluticasone PropionateWidely used for asthma; low oral bioavailability (<1%)
Fluticasone FuroateLonger duration of action; different pharmacokinetics
BudesonideSimilar anti-inflammatory effects; distinct chemical structure

This compound stands out due to its unique carbonylsulfenic acid modification at the 17β position, enhancing its stability and receptor affinity compared to other glucocorticoids .

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